An In-depth Technical Guide to 2,4-Dimethylpyrrole: Core Properties and Structure
An In-depth Technical Guide to 2,4-Dimethylpyrrole: Core Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dimethylpyrrole (CAS No. 625-82-1) is a substituted pyrrole (B145914) that serves as a versatile heterocyclic building block in organic synthesis.[1][2] Its utility is prominent in the development of pharmaceuticals, agrochemicals, dyes, and functional materials.[1][2] This document provides a comprehensive overview of the fundamental physical and chemical properties of 2,4-Dimethylpyrrole, its molecular structure, and representative experimental protocols for its synthesis and characterization.
Chemical Structure and Properties
2,4-Dimethylpyrrole is an aromatic heterocyclic compound characterized by a five-membered ring containing a nitrogen atom, with methyl groups substituted at the 2 and 4 positions.[1] The structure is planar, and the lone pair of electrons on the nitrogen atom participates in the aromatic π-system, which influences its reactivity.[3]
Physical and Chemical Properties
2,4-Dimethylpyrrole is typically a colorless to pale yellow or orange liquid.[1][4][5] It is soluble in alcohol and other organic solvents but only slightly soluble in water.[4][5][6] The compound is sensitive to light and air, readily oxidizing to form reddish resinous substances, and should be stored in a cool, dark place, preferably under an inert atmosphere.[1][7]
| Property | Value |
| Molecular Formula | C₆H₉N |
| Molecular Weight | 95.14 g/mol |
| Appearance | Colorless to pale yellow, orange, or light green-red clear liquid |
| Boiling Point | 165-167 °C at 760 mmHg |
| Density | 0.924 g/mL at 25 °C; 0.919-0.923 g/mL at 20 °C |
| Refractive Index | n20/D 1.496 |
| Vapor Pressure | 1.9 mmHg at 25 °C (estimated) |
| Flash Point | 56.6 °C (134 °F) (estimated, closed cup) |
| Water Solubility | 2491 mg/L at 25 °C (estimated) |
| LogP (o/w) | 1.667 (estimated) |
| pKb | 12.22 |
This table summarizes data from multiple sources.[1][2][4][5][8][9]
Molecular Structure Diagram
Caption: Chemical structure of 2,4-Dimethyl-1H-pyrrole.
Synthesis and Purification
A common and established method for synthesizing 2,4-Dimethylpyrrole is based on the Knorr pyrrole synthesis, which involves the cyclization and decarboxylation of a substituted precursor.[1][7] A typical starting material is 2,4-dimethyl-3,5-dicarbethoxypyrrole.[7]
Experimental Protocol: Saponification and Decarboxylation
This protocol is a representative example based on established literature.[7][10]
-
Saponification: 2,4-dimethyl-3,5-bis(alkoxycarbonyl)pyrrole is suspended in an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.[7][10]
-
Heating: The mixture is heated, causing the ester groups to hydrolyze (saponify). The methanol (B129727) or ethanol (B145695) formed during the hydrolysis is continuously distilled off.[7][10]
-
Decarboxylation: As the reaction proceeds at elevated temperatures (e.g., 92°C or higher), the resulting dicarboxylic acid undergoes decarboxylation, evolving carbon dioxide gas.[10]
-
Neutralization: After saponification and decarboxylation are complete, the reaction mixture is cooled and neutralized with an acid, such as sulfuric acid, to a pH of approximately 7.5.[10]
-
Isolation: The product, 2,4-Dimethylpyrrole, separates as an organic phase. It can be isolated by methods such as steam distillation or by separation followed by extraction of the aqueous phase.[7][10]
-
Purification: The crude product is then purified by fractional distillation, collecting the fraction boiling at 160-167 °C.[7][8]
Synthesis Workflow Diagram
Caption: Knorr synthesis workflow for 2,4-Dimethylpyrrole.
Spectroscopic and Chromatographic Characterization
The identity and purity of 2,4-Dimethylpyrrole are confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl groups and the protons on the pyrrole ring. While specific shifts can vary slightly with the solvent, a representative spectrum in CDCl₃ shows signals corresponding to the two methyl groups and the two ring protons.[11]
Infrared (IR) Spectroscopy
-
IR Spectrum: The IR spectrum is used to identify functional groups. Key absorptions for 2,4-Dimethylpyrrole include N-H stretching and C-H stretching from the aromatic ring and methyl groups. The NIST WebBook provides a reference IR spectrum for this compound.[14]
-
Methodology Note: The spectrum can be obtained from a neat liquid sample using a capillary cell or via Attenuated Total Reflectance (ATR) on an FTIR spectrometer.[15]
-
Mass Spectrometry (MS)
-
Mass Spectrum: Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak corresponding to the molecular weight of the compound (m/z = 95).[16] A significant fragment is often observed at m/z = 80, corresponding to the loss of a methyl group.[17]
-
Methodology Note: Mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system, which also serves to confirm the purity of the sample. The sample is injected into the GC, separated on a capillary column, and then introduced into the mass spectrometer for ionization and detection.
-
Gas Chromatography (GC)
-
Purity Analysis: The purity of 2,4-Dimethylpyrrole is often reported as an area percentage determined by GC with a flame ionization detector (FID).[10][18]
-
Methodology Note: A solution of the sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The retention time is characteristic of the compound, and the peak area is proportional to its concentration.
-
Reactivity and Applications
2,4-Dimethylpyrrole's reactivity is governed by the electron-rich nature of the pyrrole ring, making it susceptible to electrophilic substitution.[19] It serves as a crucial intermediate in the synthesis of a variety of more complex molecules.
-
Pharmaceuticals: The pyrrole scaffold is present in numerous biologically active compounds and marketed drugs.[3][20][21] 2,4-Dimethylpyrrole is a building block for designing such molecules.
-
Dyes and Pigments: It is used in the synthesis of boron-dipyrromethene (BODIPY) dyes, which are known for their fluorescent properties.[8][18]
-
Materials Science: There is interest in using pyrrole derivatives, including 2,4-Dimethylpyrrole, in the development of conductive polymers and organic electronics.[2]
Safety and Handling
2,4-Dimethylpyrrole is classified as an irritant, causing skin, eye, and respiratory system irritation.[6][8] It is also a combustible liquid.[8]
-
Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses or face shields, and a lab coat, should be worn when handling this chemical.[8][22] Work should be conducted in a well-ventilated area or a chemical fume hood.[22]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light and oxidizing agents.[1][7] For long-term storage, sealing under an inert gas like nitrogen or argon is recommended to prevent oxidation.[7]
-
Disposal: Chemical waste should be disposed of in accordance with local, state, and federal regulations.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scispace.com [scispace.com]
- 4. 2,4-dimethyl pyrrole, 625-82-1 [thegoodscentscompany.com]
- 5. 2,4-Dimethylpyrrole(625-82-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,4-Dimethylpyrrole 97 625-82-1 [sigmaaldrich.com]
- 9. 2,4-二甲基吡咯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 2,4-Dimethylpyrrole synthesis - chemicalbook [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR spectrum [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. 1H-Pyrrole, 2,4-dimethyl- [webbook.nist.gov]
- 15. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1H-Pyrrole, 2,4-dimethyl- [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. 2,4-Dimethylpyrrole | 625-82-1 [chemicalbook.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 2,4-Dimethylpyrrole - Safety Data Sheet [chemicalbook.com]
